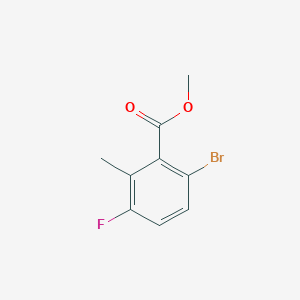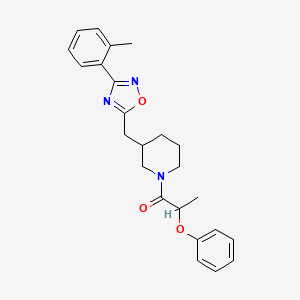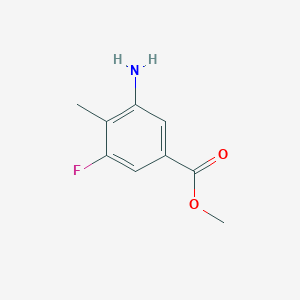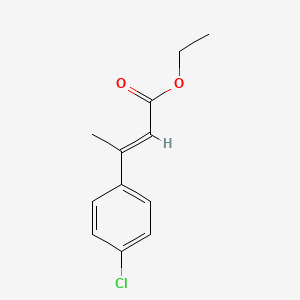![molecular formula C9H13N3O2 B2608554 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one CAS No. 1566210-46-5](/img/no-structure.png)
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is a chemical compound. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is complex, featuring a spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Wissenschaftliche Forschungsanwendungen
Electrophilic Aminations
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one is used in electrophilic aminations with oxaziridines. This process allows for the synthesis of a variety of compounds including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic derivatives. Such aminations are crucial for the development of various pharmacological and chemical compounds (Andreae & Schmitz, 1991).
Synthesis of Functionalized Spirocyclic Oxindoles
It plays a role in the synthesis of functionalized spirocyclic oxindoles, which are valuable in pharmacological research. For instance, it contributes to the creation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating its versatility in organic synthesis and potential in drug discovery (Filatov et al., 2017).
Anticancer Activity
This compound has been utilized in the synthesis of molecules with potential anticancer activity. For example, spirocyclic oxindoles and triazolyl derivatives synthesized using this compound have shown promising results against certain cancer cell lines, highlighting its significance in the development of new anticancer agents (Singh et al., 2014).
Domino Assembly of N,O-Heterocycles
Its application in the domino assembly of N,O-heterocycles is noteworthy. This process is used for the synthesis of morpholines and oxazepanes, compounds that are significant in medicinal chemistry and drug design (Rulev et al., 2016).
Development of Immunomodulatory Agents
The compound is instrumental in the synthesis of immunomodulatory agents. Derivatives of 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one have been explored for their potential in enhancing immune responses, which is crucial for developing new treatments for various immune-related disorders (Refouvelet et al., 1994).
Synthesis of Chiral Compounds
This chemical is used in the synthesis of chiral compounds, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which are significant in the development of pharmaceuticals and in stereochemical studies (Moriguchi et al., 2014).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one involves the reaction of 2-amino-5,5-dimethyl-1,3-oxazole with 1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-oxazole", "1,3-cyclohexanedione", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-amino-5,5-dimethyl-1,3-oxazole, 1,3-cyclohexanedione, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the mixture to 100-110°C and stir for 24 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Stir the mixture for 2 hours at room temperature.", "Step 6: Acidify the mixture with hydrochloric acid and filter the resulting solid.", "Step 7: Wash the solid with water and dry to yield 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one." ] } | |
CAS-Nummer |
1566210-46-5 |
Produktname |
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.222 |
IUPAC-Name |
2-aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13) |
InChI-Schlüssel |
YQCRJOCISRXINE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3(C2)C(=O)N=C(O3)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2608484.png)
![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)
![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)

